

Unveiling the Molecular Architecture of Amphomycin: A Technical Guide

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Compound of Interest

Compound Name: *Amphomycin*

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[CITY, State] – [Date] – A comprehensive technical guide detailing the molecular formula and structure of the lipopeptide antibiotic **Amphomycin** has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of its chemical composition, structural features, and the experimental methodologies used for its characterization.

Core Molecular Identity

Amphomycin, a potent antibiotic produced by *Streptomyces canus*, possesses the molecular formula $C_{58}H_{91}N_{13}O_{20}$.^{[1][2][3][4][5]} This composition gives it a molecular weight of approximately 1290.4 g/mol.^{[2][3][4]}

Structural Elucidation: A Lipopeptide Scaffold

Amphomycin is classified as a lipopeptide, characterized by a cyclic peptide core linked to a lipid tail. This unique architecture is crucial for its biological activity, enabling it to interact with and disrupt the cell wall synthesis of susceptible bacteria.

The Peptide Core: A Cyclic Decapeptide

The central feature of **Amphomycin** is a cyclic decapeptide, a ring composed of ten amino acid residues. While the complete, definitive sequence has been a subject of extensive research, studies have identified a "core-hexapeptide" sequence of glycyl-D-erythro- α , β -

diaminobutyryl-L-valyl-L-prolyl-(L-threo- α , β -diaminobutyric acid, D-pipecolic acid).[2] It is understood that **Amphomycin** shares this 10-amino-acid cyclic core structure with related lipopeptide antibiotics such as friulimicin and MX-2401.

The Lipid Tail: A Branched-Chain Fatty Acid

Attached to the peptide core is a fatty acid moiety, which has been identified as D-3-anteiso-tridecenoic acid. This lipid component is essential for anchoring the molecule to the bacterial cell membrane, a critical step in its mechanism of action.

Quantitative Data Summary

For ease of reference, the key quantitative data for **Amphomycin** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₅₈ H ₉₁ N ₁₃ O ₂₀	[1][2][3][4][5]
Molecular Weight	1290.4 g/mol	[2][3][4]
Fatty Acid Component	D-3-anteiso-tridecenoic acid	
Peptide Core	Cyclic Decapeptide	

Experimental Protocols for Characterization

The determination of **Amphomycin**'s structure and bioactivity relies on a combination of sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Isolation and Purification by High-Performance Liquid Chromatography (HPLC)

A general protocol for the purification of lipopeptides like **Amphomycin** involves reversed-phase HPLC.

Protocol:

- Column: C18 reversed-phase column (e.g., 5 μ m particle size, 4.6 x 250 mm).

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient from 20% to 80% Mobile Phase B over 60 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 214 nm and 280 nm.
- Fraction Collection: Fractions corresponding to the major peak are collected, concentrated, and lyophilized.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of complex molecules like **Amphomycin**.

Protocol:

- Sample Preparation: A 1-5 mg sample of purified **Amphomycin** is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 or CD_3OH).
- 1D NMR: 1H and ^{13}C spectra are acquired to identify the types and number of protons and carbons.
- 2D NMR:
 - COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings within amino acid residues.
 - TOCSY (Total Correlation Spectroscopy): To identify complete amino acid spin systems.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which is crucial for determining the peptide's conformation and the linkage between the fatty acid and the peptide.

- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, aiding in sequencing and establishing the overall structure.
- Data Analysis: The collected NMR data is processed and analyzed using specialized software to assign all proton and carbon signals and to calculate inter-proton distances from NOESY data, which are then used to build a 3D structural model.

Molecular Weight and Sequence Verification by Mass Spectrometry (MS)

Mass spectrometry is employed to determine the precise molecular weight and to confirm the amino acid sequence of **Amphomycin**.

Protocol:

- Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for large, non-volatile molecules like lipopeptides.
- Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to accurately determine the mass-to-charge ratio (m/z) of the molecular ion.
- Tandem Mass Spectrometry (MS/MS):
 - The molecular ion is isolated and subjected to fragmentation using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
 - The resulting fragment ions are analyzed to obtain sequence information. The fragmentation pattern reveals the loss of amino acid residues, allowing for the determination of the peptide sequence.
 - The fragmentation of the fatty acid chain can also be observed, confirming its structure.

Determination of Antibacterial Activity by Broth Microdilution Assay

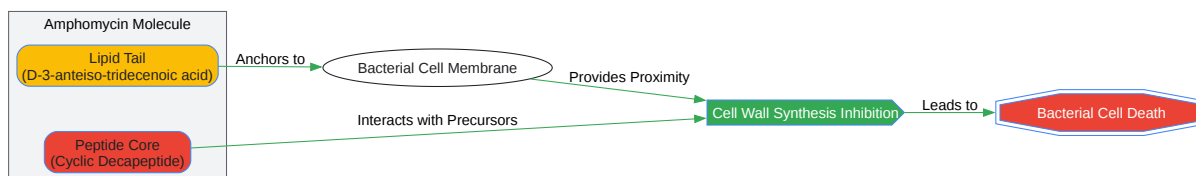
The antibacterial potency of **Amphomycin** is quantified by determining its Minimum Inhibitory Concentration (MIC) against specific bacterial strains.

Protocol:

- **Bacterial Strain:** A clinically relevant strain of Gram-positive bacteria, such as *Staphylococcus aureus* ATCC 29213, is used.
- **Inoculum Preparation:** The bacterial strain is grown in cation-adjusted Mueller-Hinton Broth (CAMHB) to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final inoculum density of approximately 5×10^5 colony-forming units (CFU)/mL in the test wells.
- **Serial Dilutions:** A two-fold serial dilution of **Amphomycin** is prepared in CAMHB in a 96-well microtiter plate. A typical concentration range for testing would be from 64 µg/mL down to 0.06 µg/mL.
- **Incubation:** The inoculated microtiter plate is incubated at 35°C for 18-24 hours.
- **MIC Determination:** The MIC is defined as the lowest concentration of **Amphomycin** that completely inhibits visible growth of the bacteria.

Signaling Pathway and Logical Relationships

The structural components of **Amphomycin** are intricately linked to perform its biological function. The following diagram illustrates the logical relationship between its structure and its antibacterial mechanism.



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Figure 1. Logical relationship of **Amphomycin**'s structure to its antibacterial action.

This technical guide provides a foundational understanding of the molecular characteristics of **Amphomycin**. Further research into its complex structure and mechanism of action will continue to be a vital area of study in the development of new antimicrobial agents.

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